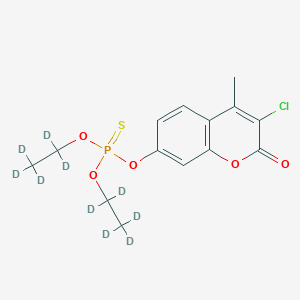

Coumaphos-d10

描述

Coumaphos-d10 is a deuterium-labeled analog of Coumaphos, an organophosphate pesticide. It is primarily used as an internal standard for the quantification of Coumaphos in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound retains many of the properties and uses of its non-labeled counterpart, including its application in agriculture for crop protection and pest control .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Coumaphos-d10 involves the incorporation of deuterium atoms into the Coumaphos molecule. This is typically achieved through the use of deuterated reagents in the synthetic process. The general synthetic route includes the following steps:

Preparation of Deuterated Ethanol: Deuterated ethanol is prepared by the reaction of deuterium oxide (D2O) with ethylene.

Formation of Deuterated Diethyl Phosphorothioate: Deuterated ethanol is reacted with phosphorus trichloride (PCl3) and sulfur to form deuterated diethyl phosphorothioate.

Coupling with 3-Chloro-4-methyl-7-hydroxycoumarin: The deuterated diethyl phosphorothioate is then coupled with 3-chloro-4-methyl-7-hydroxycoumarin to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical to achieve the desired isotopic labeling .

化学反应分析

Types of Reactions

Coumaphos-d10 undergoes various chemical reactions, including:

Oxidation: Conversion to its oxon metabolite.

Hydrolysis: Breakdown into its constituent components.

Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Hydrolysis: Conducted in the presence of water or aqueous solutions under acidic or basic conditions.

Substitution: Utilizes reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

Oxon Metabolite: Formed during oxidation.

Hydrolysis Products: Include 3-chloro-4-methyl-7-hydroxycoumarin and deuterated diethyl phosphorothioate.

科学研究应用

Toxicological Studies

Coumaphos-d10 is extensively used in toxicological research to assess the effects of pesticides on non-target organisms, particularly in the context of environmental safety. Its deuterated nature allows for precise tracking and quantification in biological systems.

Case Study: Chronic Toxicity in Bees

A study evaluated the chronic toxicity of coumaphos on honeybees (Apis mellifera). The larvae were fed diets containing varying concentrations of coumaphos (1.8, 6, 8, and 25 mg/L). The results indicated that while lower concentrations did not significantly affect survival rates, exposure to 25 mg/L led to a marked decrease in larval survival and developmental rates, highlighting the potential risks associated with pesticide residues in agricultural environments .

Environmental Monitoring

This compound serves as a standard in environmental monitoring programs aimed at detecting pesticide residues in soil and water samples. Its stable isotopic signature aids in distinguishing between natural and anthropogenic sources of contamination.

Data Table: Residue Detection Levels

| Sample Type | Detection Limit (mg/L) | Method Used |

|---|---|---|

| Soil | 0.01 | GC-MS |

| Water | 0.005 | LC-MS/MS |

| Honey | 0.002 | HPLC |

Veterinary Applications

In veterinary medicine, this compound is utilized to study the pharmacokinetics of insecticides in livestock and pets. Understanding how these compounds distribute and metabolize within animal systems is crucial for ensuring their safe use.

Case Study: Pharmacokinetics in Livestock

Research involving cattle treated with this compound demonstrated its rapid absorption and metabolism, with significant concentrations detected in liver tissues post-treatment. This study provided insights into optimal dosing regimens to minimize residue levels in meat products intended for human consumption .

Research on Insect Behavior

This compound is also employed to investigate the behavioral responses of insects to insecticides. By using labeled compounds, researchers can trace the effects of exposure on feeding behavior, reproduction, and survival rates.

Case Study: Impact on Insect Feeding Behavior

A controlled experiment assessed how sub-lethal doses of this compound influenced feeding behavior in various pest species. Results indicated that exposure led to reduced feeding rates and altered foraging patterns, which could have implications for pest management strategies .

Analytical Chemistry

In analytical chemistry, this compound functions as an internal standard for quantitative analysis of pesticide residues in food products. Its unique isotopic composition enhances the accuracy of analytical methods such as mass spectrometry.

Data Table: Analytical Method Comparison

| Method | Sensitivity (mg/kg) | Recovery Rate (%) |

|---|---|---|

| GC-MS | 0.01 | 95 |

| LC-MS/MS | 0.005 | 98 |

| HPLC | 0.02 | 90 |

作用机制

Coumaphos-d10, like Coumaphos, exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of pests . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .

相似化合物的比较

Similar Compounds

Coumaphos: The non-labeled analog of Coumaphos-d10.

Diazinon: Another organophosphate pesticide with similar applications.

Malathion: An organophosphate pesticide used for similar purposes.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. This isotopic labeling allows for precise quantification and differentiation from non-labeled Coumaphos in complex matrices .

生物活性

Coumaphos-d10 is an isotopically labeled derivative of the organophosphate insecticide coumaphos, primarily utilized in analytical chemistry to quantify the presence of its non-deuterated counterpart. Its unique structure, characterized by a chlorinated phosphorothioate framework, enhances its stability and tracking capabilities in biological studies. This article delves into the biological activity of this compound, focusing on its metabolic pathways, environmental interactions, and implications for safety in agricultural applications.

- Molecular Formula : C₁₄H₆D₁₀ClO₅PS

- Molecular Weight : 372.83 g/mol

The deuteration of this compound not only aids in distinguishing it from its non-deuterated form during mass spectrometry but also influences its metabolic behavior.

Metabolic Pathways

This compound undergoes several metabolic transformations that mirror those of coumaphos, including:

- Oxidation : Facilitated by cytochrome P450 enzymes.

- Hydrolysis : Mediated by esterases.

- Conjugation Reactions : Such as glucuronidation.

These pathways are crucial for understanding both the biological activity and environmental degradation of the compound.

Biological Activity

Research has indicated that this compound shares similar biological effects with coumaphos, particularly in terms of toxicity to non-target organisms such as bees. A study involving varying concentrations of coumaphos demonstrated that exposure to high levels (25 mg/L) significantly decreased the survival rates of honey bee larvae, while lower concentrations did not show statistically significant effects on survival or development .

Case Study: Honey Bee Toxicity

A controlled study assessed the chronic toxicity of coumaphos on honey bees (Apis mellifera). The findings are summarized below:

| Treatment Concentration (mg/L) | Total Survival Rate (%) | Statistical Significance |

|---|---|---|

| 1.8 | No significant effect | p > 0.05 |

| 6 | No significant effect | p > 0.05 |

| 8 | No significant effect | p > 0.05 |

| 25 | Significant decrease | p < 0.0001 |

This indicates that while low levels of coumaphos pose minimal risk to bee populations, higher concentrations can lead to detrimental effects, highlighting the importance of monitoring pesticide residues in agricultural settings.

Environmental Impact

This compound is employed in environmental studies to track the degradation and residual presence of coumaphos in various matrices, including soil and water systems. Its isotopic labeling allows for precise quantification and understanding of its persistence and breakdown products in ecological contexts.

Comparative Analysis with Other Organophosphates

This compound's biological activity can be compared with other organophosphate insecticides to understand its unique profile:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Coumaphos | C₁₄H₁₆ClO₅PS | Widely used insecticide; potential toxicity |

| Chlorpyrifos | C₁₂H₁₄Cl₃NO₄PS | Broader pest control; different mechanism |

| Malathion | C₁₂H₁₄O₃PS | Less persistent; used against a wider range |

| Diazinon | C₁₂H₁₈N₂O₃PS | Different toxicity profile compared to Coumaphos |

This table illustrates how this compound fits within a broader context of pesticide research and highlights its utility as a tool for studying organophosphate behavior.

属性

IUPAC Name |

7-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-3-chloro-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNANOICGRISHX-IZUSZFKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purpose of synthesizing Coumaphos-d10?

A1: this compound is a deuterated form of the insecticide Coumaphos. It was specifically designed and synthesized to serve as an internal standard in gas-liquid chromatography-mass spectrometry (GC-MS) analyses []. This technique is crucial for accurately quantifying Coumaphos levels in various matrices, such as environmental samples or biological specimens. The use of a deuterated analog like this compound improves the reliability and accuracy of these analyses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。